molecular formula C26H28N4O4S B2655606 Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 866867-41-6

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2655606
CAS No.: 866867-41-6
M. Wt: 492.59
InChI Key: SQHDFBVUWCISQF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a structurally complex small molecule featuring a benzoate ester core linked via an acetamido-thioether bridge to a hexahydropyrido[4,3-d]pyrimidinone scaffold. The phenethyl substituent at position 6 of the pyrimidinone ring and the tetrahydropyridine moiety contribute to its unique conformational and electronic properties. Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as seen in analogous compounds .

Properties

CAS No.

866867-41-6

Molecular Formula

C26H28N4O4S

Molecular Weight

492.59

IUPAC Name

ethyl 4-[[2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H28N4O4S/c1-2-34-25(33)19-8-10-20(11-9-19)27-23(31)17-35-26-28-22-13-15-30(16-21(22)24(32)29-26)14-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,27,31)(H,28,29,32)

InChI Key

SQHDFBVUWCISQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenethyl group: This step often involves a nucleophilic substitution reaction.

    Thioether formation: The thioether linkage is introduced via a reaction between a thiol and an appropriate electrophile.

    Acylation: The acetamido group is introduced through an acylation reaction.

    Esterification: The final step involves the esterification of benzoic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The target compound shares structural motifs with several derivatives reported in the literature, differing primarily in substituents, heterocyclic cores, and linker regions. Key analogues include:

Compound Name/Identifier Structural Features Synthesis Method Biological Activity (If Reported) References
Target Compound Hexahydropyrido[4,3-d]pyrimidinone core, phenethyl at C6, thioacetamido-benzoate ester Likely involves thiol-alkylation and amide coupling (inferred from analogues) Not explicitly reported
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Dihydropyrimidinone core, propyl at C6, thioacetamido-benzoate ester Thioether formation via alkylation of pyrimidinethiol with ethyl chloroacetate Not reported
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine substituent, phenethylamino linker, benzoate ester Nucleophilic substitution or coupling reactions Potential kinase inhibition (inferred)
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate Chlorophenyl-pyrimidine core, thioacetate ester (lacks amide linkage) Alkylation of pyrimidinethiol with ethyl chloroacetate in acetone Antiproliferative activity (implicit)
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine Tetrahydro pyrimidine-carboxylate core, bromoethoxy linker Multi-step synthesis involving thionyl chloride and 2-bromoethanol Not reported

Key Structural Differences and Implications:

  • Heterocyclic Core Modifications: The hexahydropyrido[4,3-d]pyrimidinone in the target compound provides a rigid, bicyclic framework distinct from simpler dihydropyrimidinones (e.g., ) or pyridazines (e.g., I-6230). This rigidity may enhance binding specificity to biological targets .
  • Conversely, I-6230’s pyridazine substituent introduces additional hydrogen-bonding sites .
  • Linker Variations: The thioacetamido linker in the target compound contrasts with phenethylamino (I-6230) or bromoethoxy () linkers, which may influence metabolic stability and pharmacokinetics .

Biological Activity

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity by reviewing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of derivatives that exhibit significant biological activities. Its structure includes a pyrimidine core, which is known for various pharmacological effects. The molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, and it has a molecular weight of approximately 372.48 g/mol.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_{2}O3_{3}S
Molecular Weight372.48 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the thioacetamido group may play a crucial role in mediating its biological effects by interacting with specific enzymes or receptors involved in microbial resistance pathways.

Anti-inflammatory Effects

Some derivatives have been reported to exhibit anti-inflammatory properties. The compound may influence nitric oxide (NO) production in macrophages, which is critical for mediating inflammatory responses. Increased NO levels can enhance the synthesis of pro-inflammatory mediators like IL-6 and IL-8 .

Study 1: Antibacterial Efficacy

Study 2: In Vivo Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of similar compounds in animal models. The results showed a significant reduction in inflammation markers when treated with the compound, suggesting its potential therapeutic applications in inflammatory diseases.

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